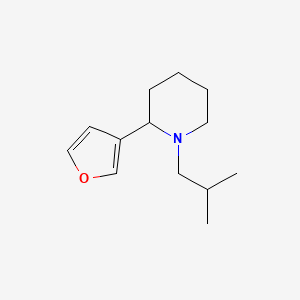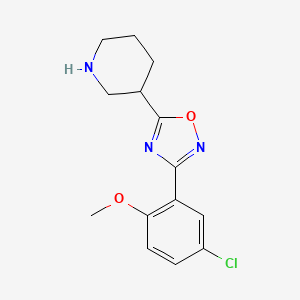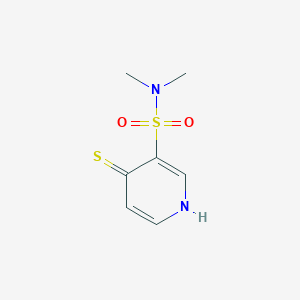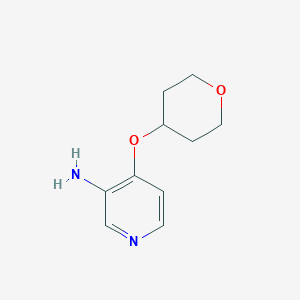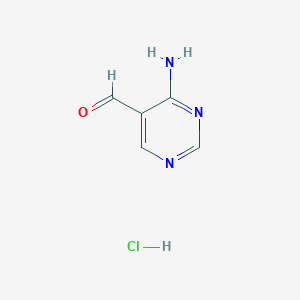
4-Aminopyrimidine-5-carbaldehyde hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminopyrimidine-5-carbaldehyde hydrochloride is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group at the 4-position and a formyl group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions: One of the commonly employed methods for the preparation of 4-aminopyrimidine-5-carbaldehyde involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent. This is followed by the substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another method includes the formylation of 6-aminopyrimidines, leading to the formation of 4-aminopyrimidin-4(3H)-one-5-carboxaldehydes .
Industrial Production Methods: Industrial production methods for 4-aminopyrimidine-5-carbaldehyde hydrochloride typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 4-Aminopyrimidine-5-carbaldehyde hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkoxides can be used under mild conditions.
Major Products Formed:
Oxidation: 4-Aminopyrimidine-5-carboxylic acid.
Reduction: 4-Aminopyrimidine-5-hydroxymethyl.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
4-Aminopyrimidine-5-carbaldehyde hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-aminopyrimidine-5-carbaldehyde hydrochloride involves its interaction with various molecular targets and pathways. The amino and formyl groups on the pyrimidine ring allow it to participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
- 4-Aminopyrimidine-5-carboxylic acid
- 4-Aminopyrimidine-5-hydroxymethyl
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
Comparison: 4-Aminopyrimidine-5-carbaldehyde hydrochloride is unique due to the presence of both an amino group and a formyl group on the pyrimidine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C5H6ClN3O |
|---|---|
分子量 |
159.57 g/mol |
IUPAC名 |
4-aminopyrimidine-5-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C5H5N3O.ClH/c6-5-4(2-9)1-7-3-8-5;/h1-3H,(H2,6,7,8);1H |
InChIキー |
LRDYPLZOPMIMNP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC=N1)N)C=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


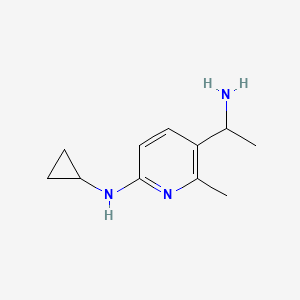
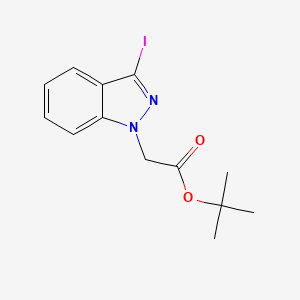
![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11806154.png)
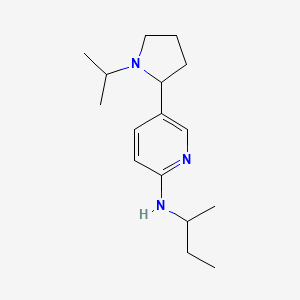

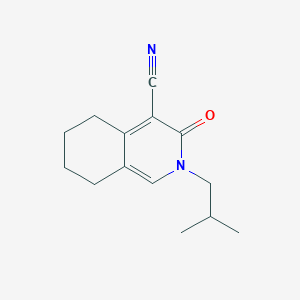

![8-Chloro-[1,2,4]triazolo[3,4-F][1,2,4]triazine](/img/structure/B11806189.png)
